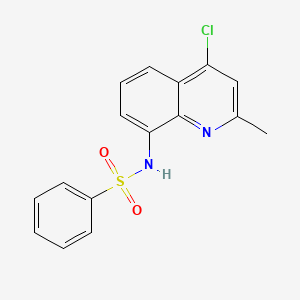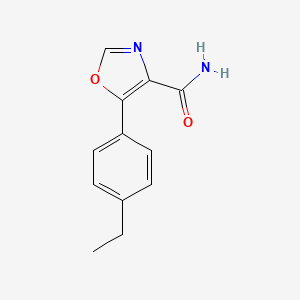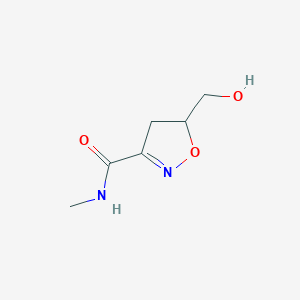
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a chemical compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a dihydroisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves the reaction of hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method is the acid-catalyzed dehydration of biomass-derived hexoses, which produces hydroxymethylfurfural as an intermediate . This intermediate can then be further reacted with N-methylhydroxylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the synthesis process. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the dehydration of hexoses and subsequent reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alcohols, and substituted isoxazoles .
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include 5-(Hydroxymethyl)furfural, 5-(Chloromethyl)furfural, and 5-(Bromomethyl)furfural. These compounds share structural similarities with 5-(Hydroxymethyl)-N-methyl-4,5-dihydroisoxazole-3-carboxamide but differ in their functional groups and reactivity .
Uniqueness
What sets this compound apart is its unique combination of a hydroxymethyl group and a dihydroisoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h4,9H,2-3H2,1H3,(H,7,10) |
InChI-Schlüssel |
BHXCEARYACBQLI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=NOC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



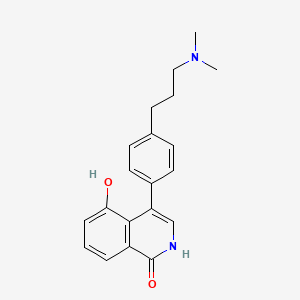
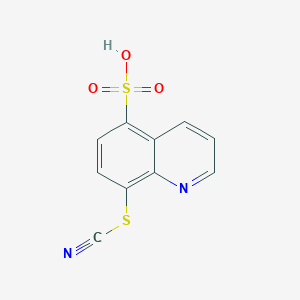
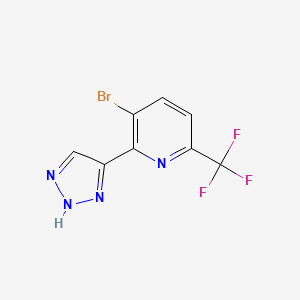
![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
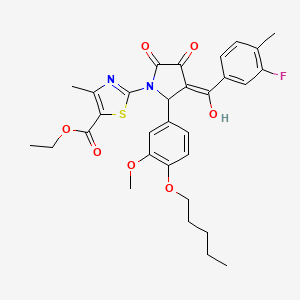
![2,2'-((6-Amino-5H-imidazo[1,2-b]pyrazol-5-yl)azanediyl)diethanol](/img/structure/B15209665.png)
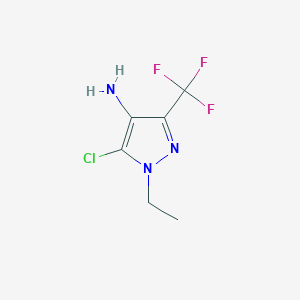
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)
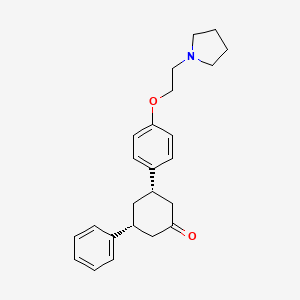

![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
